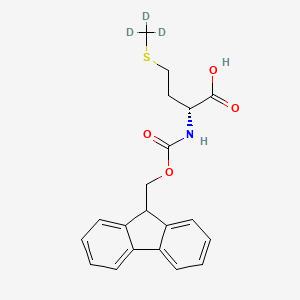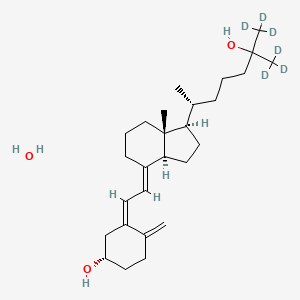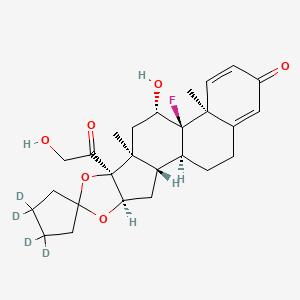
D-Methionine-N-fmoc-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Methionine-N-fmoc-d3: is a deuterium-labeled derivative of D-Methionine-N-fmoc. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology. The incorporation of deuterium, a stable isotope of hydrogen, into the molecule enhances its utility as a tracer in various analytical and experimental procedures .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Methionine-N-fmoc-d3 typically involves the incorporation of deuterium into D-Methionine-N-fmoc. The process begins with the protection of the amino group of D-Methionine using the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting D-Methionine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base . The deuterium atoms are introduced by using deuterated reagents or solvents during the synthesis .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-purity reagents to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: D-Methionine-N-fmoc-d3 undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine side chain can be oxidized to form sulfoxides or sulfones.
Reduction: The Fmoc group can be removed under reductive conditions.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Piperidine is often used to remove the Fmoc group.
Substitution: Various bases and nucleophiles can be used to introduce different functional groups.
Major Products: The major products formed from these reactions include deprotected methionine, oxidized methionine derivatives, and substituted methionine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: D-Methionine-N-fmoc-d3 is used as a stable isotope-labeled compound in various chemical analyses, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Biology: In biological research, it serves as a tracer to study metabolic pathways and protein synthesis. The deuterium labeling allows for precise quantification and tracking of the compound within biological systems .
Medicine: In pharmacological studies, this compound is used to investigate the pharmacokinetics and metabolism of methionine-containing drugs. The deuterium labeling helps in understanding the drug’s absorption, distribution, metabolism, and excretion (ADME) properties .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs. Its stable isotope labeling provides valuable insights into the drug’s behavior in the body .
Mecanismo De Acción
The primary mechanism of action of D-Methionine-N-fmoc-d3 involves its role as a tracer in various analytical techniques. The deuterium atoms in the compound provide a distinct signal in mass spectrometry and NMR spectroscopy, allowing for accurate detection and quantification . The Fmoc group serves as a protecting group for the amino group of methionine, facilitating its incorporation into peptides and proteins during synthesis .
Comparación Con Compuestos Similares
D-Methionine-N-fmoc: The non-deuterated version of D-Methionine-N-fmoc-d3.
L-Methionine-N-fmoc: The L-isomer of methionine with an Fmoc protecting group.
D-Methionine-d3: The deuterium-labeled version of D-Methionine without the Fmoc group.
Uniqueness: this compound is unique due to its combination of deuterium labeling and Fmoc protection. This dual modification enhances its utility in both analytical and synthetic applications. The deuterium labeling provides distinct analytical signals, while the Fmoc group facilitates peptide synthesis .
Propiedades
Fórmula molecular |
C20H21NO4S |
|---|---|
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(trideuteriomethylsulfanyl)butanoic acid |
InChI |
InChI=1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m1/s1/i1D3 |
Clave InChI |
BUBGAUHBELNDEW-HLENTGRASA-N |
SMILES isomérico |
[2H]C([2H])([2H])SCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canónico |
CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[[(1R)-3-(4-Morpholinyl)-3-oxo-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide-d8](/img/structure/B12415380.png)


![N-[3-[(4R,5R,6R)-2-azanyl-5-fluoranyl-4,6-dimethyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluoranyl-phenyl]-5-(fluoranylmethoxy)pyrazine-2-carboxamide](/img/structure/B12415393.png)


![1-(4-cyanophenyl)-N-(3-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B12415435.png)




